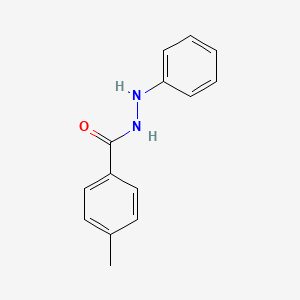

4-methyl-N'-phenylbenzohydrazide

Description

Structural Framework of Benzohydrazides within Organic Chemistry

Benzohydrazides are derivatives of hydrazine (B178648) and are defined by the presence of a benzoyl group attached to a nitrogen atom of the hydrazine core. thepharmajournal.com This arrangement, formally a hydrazide, possesses the general structure R-CO-NH-NH-R', where R is a phenyl group or a substituted phenyl group. The presence of the amide and hydrazine moieties within the same molecule imparts a unique reactivity and a capacity to form stable complexes. mdpi.com The planarity of the benzoyl group and the potential for hydrogen bonding play a crucial role in their chemical behavior and interactions with other molecules. researchgate.net

Evolution of Hydrazide Chemistry and its Academic Significance

The chemistry of hydrazides has a rich history, with early research focusing on their synthesis and fundamental reactivity. thepharmajournal.com Over time, the scope of hydrazide research has expanded dramatically, driven by the discovery of their wide-ranging biological activities. mdpi.comnih.goviscientific.org This has established hydrazides as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. thepharmajournal.combiointerfaceresearch.com Consequently, the synthesis and modification of hydrazide scaffolds have become a significant area of academic and industrial research, aiming to develop new therapeutic agents and functional materials. mdpi.comrjptonline.orgmdpi.com The versatility of the hydrazide functional group allows for its incorporation into a vast array of more complex molecules, including various heterocyclic compounds. rjptonline.orgmdpi.com

Rationale for Investigating the 4-methyl-N'-phenylbenzohydrazide Scaffold

The specific structural features of this compound make it a compound of particular interest to chemists. The presence of a methyl group on the benzoyl ring and a phenyl group on the terminal nitrogen atom introduces specific electronic and steric properties that can influence its reactivity and biological interactions.

In synthetic organic chemistry, the this compound scaffold serves as a valuable intermediate. The hydrazide functional group can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. mdpi.com For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with their own significant chemical and biological properties. mdpi.com The methyl and phenyl substituents can be strategically utilized to fine-tune the properties of the resulting molecules, such as their solubility and stability.

The structural motifs present in this compound are found in various biologically active molecules. nih.gov This has led to its investigation as a potential lead structure in chemical biology and medicinal chemistry. A lead structure is a starting point for the design of new drugs. Researchers can systematically modify the structure of this compound to explore how these changes affect its biological activity. Studies on analogous benzohydrazide (B10538) derivatives have revealed a broad spectrum of pharmacological activities, including antimicrobial and antioxidant properties. pensoft.net This suggests that this compound and its derivatives could serve as a foundation for the development of new therapeutic agents. nih.gov For example, a series of hydrazone compounds derived from 4-methylbenzohydrazide (B1294431) have been synthesized and shown to possess antibacterial activity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-7-9-12(10-8-11)14(17)16-15-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUCZAESJFIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl N Phenylbenzohydrazide and Analogs

Classical Approaches to N'-Phenylbenzohydrazide Synthesis

Traditional methods for synthesizing N'-phenylbenzohydrazides often involve straightforward condensation and acylation reactions that have been foundational in organic chemistry.

Condensation Reactions of Phenylhydrazine (B124118) with Benzoic Acid Derivatives

One of the most common methods for preparing N'-phenylbenzohydrazides is the direct condensation of phenylhydrazine with derivatives of benzoic acid. This approach is exemplified by the reaction of phenylhydrazine with various aromatic aldehydes in a refluxing solvent, often with an acid catalyst like glacial acetic acid, to form the corresponding hydrazone. scirp.org For instance, equimolar mixtures of phenylhydrazine and a range of aromatic aldehydes can be refluxed in glacial acetic acid to yield the desired products. scirp.org The reaction progress is typically monitored using thin-layer chromatography (TLC). scirp.orgchemmethod.com

Similarly, benzohydrazides can be synthesized by refluxing a methyl benzoate (B1203000) derivative with hydrazine (B178648) hydrate (B1144303). nih.gov For example, methyl 4-methoxybenzoate (B1229959) can be refluxed with hydrazine hydrate in methanol (B129727) to produce 4-methoxybenzohydrazide in high yield. nih.gov

Utilization of Acyl Chlorides and Hydrazines

The reaction between acyl chlorides and hydrazines is another well-established method for synthesizing hydrazides. orgsyn.org This method, however, can be complicated by the formation of 1,2-diacylhydrazine byproducts, particularly with low molecular weight aliphatic acyl chlorides. orgsyn.org To circumvent this, careful control of reaction conditions is necessary. For instance, reacting various acid chlorides with hydrazine monohydrate at a low temperature of -10°C has been shown to produce hydrazides in high yields of 95-98%. rsc.org The reaction of pivaloyl chloride with hydrazine in water has also been demonstrated to be an efficient method. orgsyn.org

More complex N-aryl amides can be synthesized from nitroarenes and acyl chlorides in the presence of an iron mediator. nih.gov This reaction proceeds efficiently for a variety of substituted benzoyl chlorides, with electron-donating groups on the benzoyl chloride generally leading to higher yields. nih.gov

Specific Synthesis of 4-methyl-N'-phenylbenzohydrazide

The synthesis of the specific compound this compound involves the preparation of a substituted benzoyl hydrazide precursor followed by optimization of the reaction conditions.

Preparation of Substituted Benzoyl Hydrazides as Precursors

The synthesis of this compound would begin with the preparation of 4-methylbenzohydrazide (B1294431). This can be achieved by reacting 4-methylbenzoyl chloride with hydrazine monohydrate. An optimized procedure for a similar reaction, the synthesis of (p-methyl)-benzoyl hydrazide, involves carrying out the reaction at -10°C to achieve high yields. rsc.org Another approach involves the hydrazinolysis of the corresponding ester, such as ethyl p-hydroxybenzoate, with hydrazine hydrate, which can be performed conventionally by refluxing in ethanol (B145695) or more rapidly using microwave irradiation. chemmethod.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. lew.ro Factors such as solvent, temperature, and catalyst play a significant role. For the synthesis of hydrazones from hydrazides and aldehydes, various conditions have been explored. These include heating in ethanol, carrying out the reaction at room temperature with an acid catalyst, or using microwave irradiation to accelerate the process. chemmethod.comnih.gov For example, the reaction of 4-hydroxybenzohydrazide with 4-methylbenzaldehyde (B123495) has been successfully carried out in water under microwave irradiation for 7 minutes, yielding 4-hydroxy-N'-(4-methylbenzylidene)benzohydrazide. chemmethod.com The use of a catalytic amount of acetic acid in methanol at reflux is also a common and effective method for synthesizing benzoylhydrazone derivatives. nih.gov

The table below summarizes various reaction conditions for the synthesis of hydrazides and their derivatives.

| Reactants | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| Phenylhydrazine, Aromatic Aldehydes | Glacial Acetic Acid | - | Reflux | 1-16 hrs | 70% | scirp.org |

| Acid Chlorides, Hydrazine Monohydrate | - | - | -10°C | - | 95-98% | rsc.org |

| 4-Hydroxybenzohydrazide, 4-Methylbenzaldehyde | Water | Microwave | - | 7 min | - | chemmethod.com |

| 4-Methoxybenzohydrazide, Aldehydes | Methanol | Acetic Acid | Reflux | 3 hrs | Good to Excellent | nih.gov |

| Hydrazides, Carbonyl Compounds | Ethanol | Hydrochloric Acid | 100°C | 20-30 min | - | nih.gov |

Modern Synthetic Strategies for Hydrazide Scaffolds

Contemporary synthetic chemistry offers a range of innovative strategies for constructing hydrazide scaffolds, often focusing on efficiency, milder conditions, and broader substrate scope.

One modern approach involves the use of activated amides, which can react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at room temperature to provide acyl hydrazides in good yields. organic-chemistry.org Another strategy is the direct reductive alkylation of hydrazine derivatives using α-picoline-borane, which allows for the one-pot synthesis of various N-alkylhydrazine derivatives. organic-chemistry.org

Flow chemistry is also emerging as a powerful tool for synthesizing hydrazines and their derivatives. acs.org This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, facilitating transformations that can be challenging in traditional batch reactors. acs.org For example, a continuous-flow photochemical process has been developed for the synthesis of protected hydrazine products with high productivity. acs.org

Furthermore, chemoselective ligation strategies utilizing hydrazide-anchored dendron scaffolds are being developed for applications in areas like drug delivery and diagnostic imaging. rsc.org These scaffolds allow for the targeted modification of molecules with multiple copies of a specific ligand or label. rsc.org The development of versatile polymer scaffolds, such as poly(acryloyl hydrazide), also enables the synthesis of functional polymers through post-polymerization modification under aqueous conditions. nih.gov

Photocatalytic Approaches to N,N-Disubstituted Hydrazides

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. One notable application is the synthesis of N,N-disubstituted hydrazides through a cross-dehydrogenative coupling (CDC) process. This approach allows for the direct formation of the C(O)-N bond between an aldehyde and a disubstituted hydrazine, bypassing the need for pre-functionalized starting materials.

A study by Zheng et al. demonstrated an efficient method for the synthesis of a diverse range of N,N-disubstituted hydrazides from the corresponding N,N-disubstituted hydrazines and aldehydes. rsc.org This reaction proceeds via a photoredox-catalyzed CDC reaction, offering high atom economy and regioselectivity. The process is tolerant of a wide array of functional groups on both the hydrazine and aldehyde partners. For instance, the reaction of 1-methyl-1-phenylhydrazine (B1203642) with various benzaldehydes showcases the versatility of this method.

Table 1: Photocatalytic Synthesis of N,N-Disubstituted Hydrazides

| Entry | Aldehyde | Hydrazine | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 1,1-Diphenylhydrazine | Ru(bpy)₃Cl₂ | CH₃CN | 85 |

| 2 | 4-Methylbenzaldehyde | 1,1-Diphenylhydrazine | Ru(bpy)₃Cl₂ | CH₃CN | 82 |

| 3 | 4-Methoxybenzaldehyde | 1,1-Diphenylhydrazine | Ru(bpy)₃Cl₂ | CH₃CN | 88 |

| 4 | 4-Chlorobenzaldehyde | 1,1-Diphenylhydrazine | Ru(bpy)₃Cl₂ | CH₃CN | 75 |

Data sourced from analogous reactions described in the literature.

This methodology highlights the potential for synthesizing this compound by reacting 4-methylbenzaldehyde with 1,1-phenylhydrazine under similar photocatalytic conditions.

Transition Metal-Catalyzed Coupling Reactions Relevant to Hydrazide Formation

Transition metal catalysis provides a robust platform for the formation of C-N bonds, a key step in the synthesis of hydrazides. Copper-catalyzed cross-coupling reactions, in particular, have been effectively employed for the N-arylation of hydrazides.

One relevant approach involves the CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides. nih.gov This method allows for the regioselective formation of N-acyl-N',N'-disubstituted hydrazines. For the synthesis of a molecule like this compound, this would entail the coupling of a benzoylhydrazine with an appropriate aryl iodide. The reaction proceeds efficiently at moderate temperatures and demonstrates good functional group tolerance.

Table 2: Copper-Catalyzed N-Arylation of Acylhydrazines

| Entry | Acylhydrazine | Aryl Iodide | Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzoylhydrazine | Iodobenzene | CuI | 4-hydroxy-L-proline | 80 | 85 |

| 2 | Benzoylhydrazine | 1-Iodo-4-methylbenzene | CuI | 4-hydroxy-L-proline | 80 | 82 |

| 3 | 4-Methylbenzoylhydrazine | Iodobenzene | CuI | 4-hydroxy-L-proline | 80 | 88 |

| 4 | 4-Chlorobenzoylhydrazine | Iodobenzene | CuI | 4-hydroxy-L-proline | 80 | 79 |

Data based on analogous reactions from the literature. nih.gov

Another versatile strategy in transition metal catalysis involves the use of N-tosylhydrazones as coupling partners. researchgate.netnih.gov These reagents can participate in a variety of cross-coupling reactions catalyzed by metals such as palladium, copper, and nickel to form C-C and C-heteroatom bonds. While not a direct acylation, these methods can be used to construct the carbon skeleton which can then be further elaborated to the desired hydrazide.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of asymmetrically substituted hydrazides like this compound presents challenges in controlling both regioselectivity and stereoselectivity.

Regioselectivity: When acylating an unsymmetrical hydrazine, such as 1-phenylhydrazine, the reaction can potentially occur at either nitrogen atom. The regiochemical outcome is influenced by steric and electronic factors, as well as the reaction conditions. Generally, acylation tends to occur at the less sterically hindered and more nucleophilic nitrogen atom. In the case of 1-phenylhydrazine, the NH₂ group is typically more reactive towards acylation than the NH-phenyl group. To achieve a specific substitution pattern, protecting group strategies are often employed.

For instance, in the synthesis of N-1 substituted indazoles, which are structurally related to N,N'-diarylhydrazides, the choice of base and solvent has been shown to significantly influence the regioselectivity of N-alkylation. beilstein-journals.org Similar principles can be applied to the acylation of hydrazines to control which nitrogen atom reacts.

Stereoselectivity: When the substituents on the hydrazine and the acyl group are arranged in a way that leads to restricted rotation around the N-N or N-C(O) bonds, atropisomerism can arise. The synthesis of such chiral hydrazides with high stereoselectivity is a contemporary challenge in organic synthesis.

Recent advances have demonstrated the catalytic enantioselective and diastereoselective synthesis of atropisomeric hydrazides. nih.govresearchgate.net These methods often employ organocatalysis in a sequential manner to control the formation of both central and axial chirality. For example, a one-pot sequence of enamine amination of branched aldehydes followed by nitrogen alkylation under phase-transfer conditions has been developed to produce axially chiral hydrazides with high stereocontrol. nih.gov While this compound itself is not inherently chiral, the principles established in the synthesis of more complex, atropisomeric hydrazides are crucial for the development of advanced analogs with specific three-dimensional structures. The ability to control the spatial arrangement of substituents is of paramount importance in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Methyl N Phenylbenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 4-methyl-N'-phenylbenzohydrazide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been pivotal in confirming its constitution.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The methyl group protons on the p-toluoyl moiety typically appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature for methyl groups attached to an aromatic ring. chemicalbook.com The aromatic protons of both the p-toluoyl and phenyl rings resonate in the downfield region, exhibiting complex splitting patterns due to spin-spin coupling with neighboring protons.

The protons on the 4-methyl-substituted ring often present as an AA'BB' system, with two doublets. Similarly, the protons of the N'-phenyl group give rise to a set of multiplets corresponding to the ortho, meta, and para positions. The amide (N-H) proton is also observable, typically as a broad singlet, and its chemical shift can be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding.

Table 1: Representative ¹H NMR Data for this compound Analogs

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.4 | Singlet |

| Aromatic H (p-toluoyl) | ~7.2-7.8 | Multiplet/Doublet |

| Aromatic H (phenyl) | ~6.8-7.3 | Multiplet |

| N-H | Variable (often > 8.0) | Broad Singlet |

Note: The exact chemical shifts can vary based on the solvent and the specific analog.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The carbonyl carbon of the amide group is a key diagnostic signal, appearing significantly downfield (typically > 160 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. nih.gov The methyl carbon, in contrast, is found in the upfield region of the spectrum. rsc.org

The aromatic carbons display a range of chemical shifts depending on their substitution and position within the rings. Quaternary carbons, such as the one bearing the methyl group and the one attached to the carbonyl group, can be distinguished from protonated carbons, often with the help of spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (Amide) | 160-170 |

| Aromatic C (Substituted) | 125-150 |

| Aromatic C (Unsubstituted) | 115-130 |

| CH₃ | ~21 |

Note: These are approximate ranges and can be influenced by the solvent and electronic effects.

To unambiguously assign the proton and carbon signals, especially in the crowded aromatic regions, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons within each ring, helping to trace the connectivity of the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC/HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum could show a correlation from the methyl protons to the quaternary carbon of the p-toluoyl ring, and from the amide proton to the carbonyl carbon, providing definitive structural confirmation. The use of such 2D techniques has been demonstrated in the structural elucidation of similar complex heterocyclic compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its constituent functional groups. The amide group gives rise to several characteristic vibrations. The N-H stretching vibration is typically observed as a prominent band in the region of 3200-3400 cm⁻¹. nih.gov The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and diagnostically useful peaks, usually appearing in the range of 1630-1680 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching, is found around 1520-1570 cm⁻¹.

The aromatic rings contribute to a number of bands in the spectrum. C-H stretching vibrations are typically seen above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also informative, as their positions can indicate the substitution pattern of the aromatic rings.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 | Weak or absent |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| N-H Bend / C-N Stretch (Amide II) | 1520-1570 | Variable |

Note: The intensities of bands in IR and Raman spectra can differ significantly due to the selection rules for each technique.

The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms) in this compound makes it susceptible to forming both intramolecular and intermolecular hydrogen bonds. These interactions can be detected through vibrational spectroscopy.

In the solid state, strong intermolecular hydrogen bonding can lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. researchgate.net The position of the C=O stretching band can also be affected, often shifting to a lower wavenumber as hydrogen bonding weakens the carbonyl double bond. The study of these spectral shifts upon changes in concentration or solvent can provide evidence for the nature and strength of these hydrogen bonding interactions. X-ray diffraction studies on similar hydrazide structures have confirmed the presence of such intermolecular interactions, which play a crucial role in the crystal packing. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of molecules. The absorption of ultraviolet and visible light by this compound provides valuable insights into its electronic transitions and chromophoric systems.

The structure of this compound contains several chromophores, which are groups of atoms responsible for the absorption of light. libretexts.org These include the two phenyl rings and the carbonyl group (C=O) of the hydrazide moiety. The presence of these conjugated systems and non-bonding electrons allows for specific electronic transitions. libretexts.orgyoutube.com

The primary electronic transitions observed in molecules like this compound are:

π → π transitions:* These high-energy transitions occur within the aromatic rings and the carbonyl group, where electrons from a π bonding orbital are excited to a π* anti-bonding orbital. libretexts.org Conjugation between the phenyl rings and the hydrazide group can lower the energy gap for these transitions. libretexts.org

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital of the carbonyl group. youtube.com Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions. libretexts.org

Substituents on the aromatic rings can significantly alter the absorption maxima of the parent molecule by modifying the electronic distribution and the energy of the molecular orbitals. This can result in a shift of the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). youtube.com

In this compound, the key substituents are the methyl group on one phenyl ring and the phenylamino (B1219803) group attached to the hydrazide nitrogen.

Methyl Group (-CH₃): As an electron-donating group (by hyperconjugation), the methyl group can cause a slight bathochromic shift in the π → π* transition of the substituted phenyl ring.

Phenylamino Group (-NH-Ph): The phenylamino group can have a more complex effect. The nitrogen lone pair can participate in conjugation, acting as an auxochrome and potentially leading to a significant bathochromic shift.

Studies on related compounds, such as chalcones and other benzophenone (B1666685) derivatives, have shown that both electron-donating and electron-withdrawing substituents can induce bathochromic shifts. nih.govnih.gov The extent of these shifts is dependent on the nature and position of the substituent and its interaction with the main chromophore. nih.gov The planarity of the molecule also plays a crucial role; any steric hindrance that disrupts coplanarity can lead to a hypsochromic shift and a decrease in absorption intensity (hypochromic effect). youtube.com

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

| π → π | Phenyl rings, Carbonyl (C=O) | High Energy (Shorter Wavelength) |

| n → π | Carbonyl (C=O), Nitrogen atoms | Lower Energy (Longer Wavelength) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₄N₂O), the theoretical monoisotopic mass can be calculated with high precision. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Table 2: Exact Mass Calculation for this compound

| Element | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 226.110613 |

In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. chemguide.co.uklibretexts.org Analyzing these fragmentation patterns helps to confirm the molecule's structure. The fragmentation of this compound is expected to occur at the weaker bonds, particularly within the hydrazide linkage.

A plausible fragmentation pathway would involve:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides, leading to the formation of two primary fragment ions.

Cleavage of the C-N bond: The bond between the carbonyl carbon and the adjacent nitrogen can also cleave.

Cleavage of the N-C (phenyl) bond: The bond connecting the hydrazide nitrogen to the phenyl ring can break.

The analysis of the mass-to-charge ratio (m/z) of these fragments provides a fingerprint of the molecule's structure. For instance, the fragmentation of a related hydrazone derivative showed characteristic cationic peaks corresponding to the different parts of the molecule. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

| 226 | [M]⁺ | [C₁₄H₁₄N₂O]⁺ |

| 119 | [CH₃-C₆H₄-CO]⁺ | [C₈H₇O]⁺ |

| 107 | [Ph-NH-NH]⁺ | [C₆H₇N₂]⁺ |

| 91 | [C₆H₅N]⁺ | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of closely related structures, such as derivatives of 4-[(4-methylbenzyl)oxy]benzohydrazide and other N'-substituted benzohydrazides, offers significant insights. nih.govresearchgate.net

Key structural features observed in analogous compounds include:

Conformation: The hydrazide group and the attached phenyl rings are often nearly co-planar to maximize conjugation. researchgate.net The substituents on the C=N double bond in related hydrazones typically adopt an E configuration.

Bond Lengths: The C=O bond length is typically around 1.23 Å, characteristic of a ketonic linkage. nih.gov The N-N bond length is generally in the range of 1.37-1.40 Å. researchgate.net

Dihedral Angles: The phenyl rings are often twisted relative to each other and to the plane of the hydrazide group. researchgate.net

Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds, commonly involving the N-H and C=O groups (N-H···O interactions). nih.gov Additionally, π-π stacking interactions between the aromatic rings can play a role in stabilizing the crystal lattice. researchgate.net

Table 4: Representative Crystallographic Data from Analogous Hydrazide Structures

| Parameter | Typical Value / Observation | Reference |

| Crystal System | Monoclinic or Orthorhombic | researchgate.net |

| Space Group | P2₁/n, Pc, P2₁2₁2₁ | researchgate.netmdpi.com |

| C=O Bond Length | ~1.23 Å | nih.gov |

| N-N Bond Length | ~1.37 Å | researchgate.net |

| Molecular Conformation | Generally planar hydrazide core with twisted phenyl rings | researchgate.net |

| Hydrogen Bonding | N-H···O and N-H···N interactions are common | nih.gov |

Crystal System and Space Group Determination

Based on analyses of structurally similar compounds, this compound is anticipated to crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the related compound, 2-Amino-N'-phenyl-benzohydrazide, provides a precedent for the structural behavior of N'-phenylbenzohydrazide derivatives. nih.gov Another analogous compound, 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, was found to crystallize in the monoclinic system with a P21/c space group. researchgate.netmdpi.com This centrosymmetric space group is common for organic molecules and suggests that the crystal packing is governed by inversion symmetry.

Interactive Table: Crystallographic Data for Structurally Related Compounds

| Compound Name | Crystal System | Space Group | Reference |

| 2-Amino-N'-phenyl-benzohydrazide | Orthorhombic | Pna21 | nih.gov |

| 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | Monoclinic | P21/c | researchgate.netmdpi.com |

| 4-[(4-Methylbenzyl)oxy]benzohydrazide | Not specified | Not specified | researchgate.netnih.gov |

Note: The data presented is for structurally analogous compounds and serves as a predictive model for this compound.

Molecular Conformation and Torsion Angle Analysis

The NNCO (hydrazide) unit plays a crucial role in the planarity of the molecule. For 2-Amino-N'-phenyl-benzohydrazide, this unit forms dihedral angles of 35.8 (1)° and 84.0 (1)° with the benzene (B151609) and phenyl rings, respectively. nih.gov This indicates a significant twist from a fully planar conformation. Similar deviations from planarity are observed in other benzohydrazide (B10538) derivatives, where the central phenyl ring and the benzoyl mean plane can exhibit rotations. researchgate.netnih.gov For example, in one derivative, the central phenyl ring of the benzoyl moiety is rotated by 28.49 (6)° with respect to the mean plane of the C=O—NH—NH2 group. researchgate.netnih.gov

Interactive Table: Selected Torsion Angles in Structurally Related Hydrazides

| Compound Name | Torsion Angle | Value (°) | Reference |

| 2-Amino-N'-phenyl-benzohydrazide | Dihedral angle between aromatic rings | 61.2 (1) | nih.gov |

| 2-Amino-N'-phenyl-benzohydrazide | NNCO unit to benzene ring | 35.8 (1) | nih.gov |

| 2-Amino-N'-phenyl-benzohydrazide | NNCO unit to phenyl ring | 84.0 (1) | nih.gov |

| 4-[(4-Methylbenzyl)oxy]benzohydrazide | Rotation of central phenyl ring from C=O—NH—NH2 plane | 28.49 (6) | researchgate.netnih.gov |

Note: Torsion angles are critical in defining the three-dimensional shape of a molecule and are influenced by steric and electronic effects.

Intermolecular Hydrogen Bonding and Crystal Packing Architectures

The supramolecular structure of this compound is expected to be dominated by intermolecular hydrogen bonds. The N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can serve as acceptors.

In other related hydrazide structures, N—H⋯O and N—H⋯N hydrogen-bonding interactions are also the primary forces governing the crystal packing. researchgate.netnih.gov Furthermore, C-H···O and C-H···π interactions can play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com For instance, in 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, various C-H···O interactions with distances ranging from 2.464 Å to 2.637 Å are observed. researchgate.netmdpi.com

Interactive Table: Hydrogen Bonding and Intermolecular Interactions in Related Compounds

| Compound Name | Interaction Type | Donor-Acceptor Distance (Å) | Reference |

| 2-Amino-N'-phenyl-benzohydrazide | N-H⋯O | Not specified | nih.gov |

| 2-Amino-N'-phenyl-benzohydrazide | N-H⋯N | Not specified | nih.gov |

| 2-Amino-N'-phenyl-benzohydrazide | π-π stacking (centroid-centroid) | 3.803 (2) | nih.gov |

| 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | C-H···O | 2.464 - 2.637 | researchgate.netmdpi.com |

Note: The nature and geometry of these non-covalent interactions are fundamental to the stability and physical properties of the crystalline solid.

Computational and Theoretical Investigations of 4 Methyl N Phenylbenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-methyl-N'-phenylbenzohydrazide, DFT calculations offer a detailed understanding of its geometric and electronic properties.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the this compound molecule. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles are optimized to find the global minimum on the potential energy surface. researchgate.netnih.govnih.gov The optimized structure provides a clear picture of the spatial arrangement of the atoms.

Vibrational frequency analysis is then carried out on the optimized geometry to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net This analysis also predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Key vibrational modes for benzohydrazide (B10538) derivatives include N-H stretching, C=O stretching, and aromatic C-H stretching. For instance, the N-H stretching vibrations in similar carbohydrazide (B1668358) compounds are typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C=O stretching vibration is a strong, characteristic band, while the aromatic C-H stretching vibrations appear at higher frequencies. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Benzohydrazide Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.34 | |

| N-N | 1.39 | |

| C=O | 1.23 | |

| C-N-N | 118 | |

| N-N-C | 115 | |

| O=C-N | 122 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.netirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For benzohydrazide derivatives, the HOMO is often localized on the phenyl ring and the hydrazide group, while the LUMO is distributed over the benzoyl moiety. researchgate.net This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzohydrazide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying the sites that are prone to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.netnih.gov Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are the preferred sites for nucleophilic attack. In benzohydrazide derivatives, the carbonyl oxygen and the nitrogen atoms of the hydrazide group are generally the most electron-rich regions, while the hydrogen atoms of the N-H group and the aromatic rings are typically electron-poor. nih.govnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis and Energy Minima

Conformational analysis of this compound can be performed using MM methods to explore the different spatial arrangements of the molecule and identify the low-energy conformers. nih.gov By systematically rotating the rotatable bonds, the potential energy surface can be mapped, and the various energy minima corresponding to stable conformations can be located. These studies are important for understanding how the molecule might behave in different environments and how it might interact with other molecules. For N-acylhydrazone derivatives, for example, methylation can significantly alter the preferred dihedral angles and lead to different stable conformations. nih.gov

Dynamic Stability Studies and Conformational Searching

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecular system, allowing for the study of its dynamic stability and the exploration of its conformational space. nih.gov By simulating the motion of the atoms over a period of time, MD can reveal how the molecule flexes, vibrates, and changes its conformation. These simulations can confirm the stability of the low-energy conformations found through MM and can also uncover other accessible conformations that might be important for the molecule's function. nih.govnih.gov The results of MD simulations can provide insights into the flexibility of the this compound molecule and the time scales of its conformational changes.

Chemical Reactivity and Derivatization Strategies for 4 Methyl N Phenylbenzohydrazide

Transformations at the Hydrazide Moiety

The hydrazide functional group is a key site for chemical modifications, including reactions at the nitrogen atoms and cyclocondensation to form heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazide group can undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atoms, a reaction that can be achieved using alkyl halides in the presence of a base. organic-chemistry.org This process is influenced by the nature of the alkylating agent and the reaction conditions. For instance, primary alkyl iodides, bromides, and activated chlorides are generally effective for N-alkylation. organic-chemistry.org Ionic liquids have been employed as a medium for these reactions, offering advantages such as milder conditions and higher yields. organic-chemistry.org

N-acylation involves the introduction of an acyl group, typically from an acyl chloride or anhydride, onto the hydrazide nitrogen. This reaction is a common strategy to produce more complex hydrazide derivatives. Acylation can improve the selectivity of the compound in certain analytical techniques. nih.gov

Cyclocondensation Reactions leading to Heterocyclic Systems (e.g., Pyrimidine-2-thione derivatives)

The hydrazide moiety is a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the reaction of the hydrazide with a suitable bifunctional electrophile, leading to the formation of a new ring system.

One notable example is the synthesis of pyrimidine-2-thione derivatives. These compounds can be prepared through the reaction of a hydrazide-containing intermediate with appropriate reagents. For instance, the cyclocondensation of chalcones with phenylhydrazine (B124118) can lead to the formation of phenylpyrazoline derivatives. nih.gov The reaction of β-enaminodiketones with aromatic amidines can yield glyoxalate-substituted pyrido[1,2-a]pyrimidinones, thiazolo[3,2-a]pyrimidinones, and pyrimido[1,2-a]benzimidazoles. researchgate.net The specific heterocyclic system formed is dependent on the reactants and the reaction conditions. The photochemical cycloaddition of pyrimidine-2-thione derivatives with alkynes and alkenes has also been studied, leading to the formation of thiol derivatives and other photoproducts. researchgate.net

The synthesis of various azolopyrimidine derivatives can be achieved by reacting enaminonitrile precursors with different N-nucleophiles like hydrazine (B178648) hydrate (B1144303). nih.gov Multi-component reactions (MCRs) provide an efficient route to synthesize complex heterocyclic molecules like 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s from phenylhydrazine, acetoacetate (B1235776) derivatives, and arylaldehydes in a single step. lookchem.com

Substitutions on the Aromatic Rings

The two aromatic rings of 4-methyl-N'-phenylbenzohydrazide, the p-tolyl group and the phenyl group, are amenable to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -F) onto the aromatic rings can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the resulting molecules. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can be employed to introduce these groups. The position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring. libretexts.orgyoutube.com For example, the methyl group on the p-tolyl ring is an ortho-, para-director.

Synthesis of Novel Hybrid Molecules incorporating Diverse Pharmacophores

The core structure of this compound can be elaborated by incorporating other pharmacophoric moieties to create novel hybrid molecules. nih.govnih.gov This strategy aims to combine the structural features of different bioactive molecules to achieve enhanced or novel biological activities. nih.gov For example, a hydrazide can be linked to other heterocyclic systems like pyrazole (B372694), oxadiazole, or thiazolidinone to generate hybrid compounds. researchgate.netresearchgate.net The linkage between the different moieties can be achieved through various chemical reactions, including the formation of amide or ether bonds. nih.gov The use of "click chemistry" has also emerged as a powerful tool for linking different molecular fragments. nih.gov

Coordination Chemistry with Metal Ions

The hydrazide moiety of this compound and its derivatives can act as a ligand, coordinating with various metal ions to form metal complexes. mdpi.comnih.govnih.gov The nitrogen and oxygen atoms of the hydrazide group are potential donor sites for coordination.

The coordination can occur through the azomethine nitrogen (C=N) and the keto oxygen (C=O) when the hydrazide is in its keto-imine form. mdpi.comnih.gov In some cases, the ligand can act as a bidentate ligand, coordinating to the metal ion through two donor atoms. nih.gov The nature of the metal ion and the specific structure of the ligand influence the geometry of the resulting complex, which can be, for example, tetrahedral or octahedral. mdpi.commdpi.com The formation of these coordination compounds can lead to changes in the physical and chemical properties of the organic ligand, including its biological activity. mdpi.com

Formation of N'-Phenylbenzohydrazide Derivative Metal Complexes

N'-Phenylbenzohydrazide and its derivatives are effective chelating agents that readily form stable complexes with a range of transition metal ions. The formation of these metal complexes typically involves the reaction of the hydrazide ligand with a metal salt, often in a suitable solvent like ethanol (B145695). For instance, new ligands can be synthesized by reacting compounds like o-phenylenediamine (B120857) with aldehydes, which are then used to form complexes with metal ions. oncologyradiotherapy.com The process often involves mixing a hot ethanolic solution of the ligand with a hot ethanolic solution of the corresponding metal chloride salt, followed by refluxing the mixture for several hours. oncologyradiotherapy.com Upon cooling, the resulting metal complexes precipitate from the solution. oncologyradiotherapy.com

Schiff bases derived from hydrazides are particularly notable for their ability to form stable metal complexes. oncologyradiotherapy.comchemrxiv.org These ligands can coordinate with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). oncologyradiotherapy.comchemrxiv.orgresearchgate.net The stoichiometry of the resulting complexes, such as a 1:1 or 1:2 metal-to-ligand ratio, can be controlled by the reaction conditions. oncologyradiotherapy.com The coordination typically occurs through the oxygen and nitrogen atoms of the hydrazide moiety, which act as binding sites for the metal ion. nih.gov This chelation results in the formation of stable, often colored, solid crystalline complexes. researchgate.net

Characterization of Ligand-Metal Binding Modes

The binding modes of N'-phenylbenzohydrazide derivative-metal complexes are elucidated using a combination of spectroscopic and analytical techniques. These methods provide insight into the geometry and nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of key functional groups upon complexation provide direct evidence of binding. For example, a shift in the C=O (carbonyl) and N-H stretching frequencies of the hydrazide group indicates the involvement of the carbonyl oxygen and the secondary amine nitrogen in coordination with the metal ion. The disappearance of the phenolic hydroxyl group's stretching vibration in the spectra of metal complexes suggests its deprotonation and subsequent coordination to the metal. nih.gov New bands appearing in the far-IR region of the spectra are often assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, further confirming the formation of the complex. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The spectra of the complexes, when compared to the free ligand, often show a shift in the absorption bands or the appearance of new bands. These new bands are typically attributed to d-d transitions of the metal ion or charge-transfer transitions between the ligand and the metal, which are indicative of complex formation. oncologyradiotherapy.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligands and their complexes in solution. oncologyradiotherapy.comchemrxiv.org In the ¹³C NMR spectrum of N'-Ferrocenylmethyl-N'-Phenylbenzohydrazide, specific peaks correspond to the carbons of the methylene (B1212753) group, the ferrocene (B1249389) unit, and the phenyl rings. researchgate.net

Other Techniques: Molar conductivity measurements help determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which can help in deducing their geometry. oncologyradiotherapy.com

Electrochemical Transformations and Redox Behavior

The incorporation of redox-active units, such as ferrocene, into hydrazide structures imparts interesting electrochemical properties. These derivatives are valuable for studying electron transfer mechanisms and for applications in molecular electronics and chemosensors. researchgate.netdigitellinc.com

Oxidative Electrochemistry of Ferrocene-Containing Hydrazide Derivatives

Ferrocene and its derivatives are well-known for their stable and reversible one-electron redox behavior. researchgate.net When a ferrocene moiety is attached to a hydrazide backbone, such as in N'-Ferrocenylmethyl-N'-Phenylbenzohydrazide, the resulting molecule exhibits distinct electrochemical characteristics. researchgate.netresearchgate.net

The electrochemical behavior of these compounds is typically studied using cyclic voltammetry (CV). mdpi.com Ferrocene-containing hydrazides generally show a single, reversible, one-electron oxidation wave corresponding to the Fe(II)/Fe(III) redox couple of the ferrocene unit. researchgate.netresearchgate.netmdpi.com The presence of the hydrazide group can influence the ease of this oxidation. For example, the hydrazide group in N'-Ferrocenylmethyl-N'-Phenylbenzohydrazide has been shown to make the oxidation of the ferrocene moiety more difficult, indicating an electronic attractor effect of the substituent group. researchgate.netresearchgate.net

The redox potential of the ferrocene unit can be sensitive to its chemical environment. For instance, interactions with anions near the iron center can perturb the redox behavior, a property that is exploited in the design of electrochemical sensors. digitellinc.com The reversibility of the redox process is often confirmed by parameters such as the peak potential separation (ΔEp) and the ratio of anodic to cathodic peak currents (Ipa/Ipc), which ideally should be close to 59 mV and 1, respectively, for a one-electron reversible process. mdpi.com Deviations from these ideal values can indicate a quasi-reversible process, which may be due to factors like slow electron transfer kinetics or solution resistance. mdpi.com

Determination of Diffusion Coefficients and Electron Transfer Rates

The electrochemical characterization of ferrocene-hydrazide derivatives also involves the determination of key kinetic parameters such as the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (ksh).

The diffusion coefficient describes the rate at which the electroactive species moves through the solution to the electrode surface. It can be determined from cyclic voltammetry experiments by examining the relationship between the peak current and the scan rate. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate, as described by the Randles-Sevcik equation. rsc.org Alternatively, Rotating Disk Electrode (RDE) voltammetry can be used, where the limiting current is proportional to the square root of the electrode's rotation rate (Levich equation). researchgate.netresearchgate.net

The electron transfer rate constant quantifies the kinetics of the electron transfer between the electrode and the redox-active molecule. This parameter can be calculated from cyclic voltammetry data, particularly from the peak separation at different scan rates. mdpi.com

Below is a table summarizing key electrochemical parameters for a representative ferrocene-hydrazide derivative and related compounds as determined by electrochemical methods.

| Compound | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Rate Constant (ksh) (cm/s) | Method |

| N'-Ferrocenylmethyl-N'-Phenylbenzohydrazide | 3.51 x 10⁻⁶ | - | RDE |

| Ferrocenyl Benzaldehyde (B42025) Azine (FBA) | 5.645 x 10⁻⁷ | 6.74 x 10⁻⁴ | CV |

| Ferrocene | 2.3 x 10⁻⁵ | - | Chronoamperometry |

Data compiled from multiple sources. researchgate.netmdpi.comrsc.org

These electrochemical studies reveal that ferrocene-hydrazide derivatives are stable redox systems, and their properties can be systematically investigated to understand structure-function relationships in electron transfer processes. researchgate.netresearchgate.net

Exploration of Biological Activities of 4 Methyl N Phenylbenzohydrazide and Its Derivatives

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. By selectively blocking the activity of specific enzymes, drugs can modulate physiological pathways and combat disease. The following subsections detail the inhibitory effects of 4-methyl-N'-phenylbenzohydrazide and its derivatives on several key enzymes.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their inhibition can be a valuable therapeutic strategy for neurological disorders like depression and Parkinson's disease. nih.gov

Research has shown that derivatives of this compound can act as inhibitors of MAO-B. For instance, a series of N-methyl-2-phenylmaleimidyl analogues, which are structurally related to the core scaffold of this compound, have been evaluated for their MAO-B inhibitory activity. nih.gov In general, these maleimides were found to be more potent competitive inhibitors than their corresponding pyrrolyl analogues. nih.gov

One of the most potent inhibitors identified was N-methyl-2-phenylmaleimide, with a Kᵢ value of 3.49 µM. nih.gov This was approximately 30 times more potent than 1-methyl-3-phenylpyrrole (Kᵢ = 118 µM). nih.gov This difference in activity is thought to be related to the ability of the maleimide (B117702) heterocyclic system to act as a hydrogen bond acceptor, which is believed to stabilize the inhibitor-MAO-B complex. nih.gov

In another study, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from an endogenous lichen fungus, was identified as a selective inhibitor of MAO-B with an IC₅₀ value of 3.23 µM, which was about four times more selective for MAO-B over MAO-A (IC₅₀ = 13.97 µM). nih.gov HMC was found to be a reversible and competitive inhibitor with a Kᵢ value of 0.896 µM. nih.gov

Table 1: Monoamine Oxidase (MAO) Inhibition Data

| Compound | Target | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|---|

| N-methyl-2-phenylmaleimide | MAO-B | 3.49 µM nih.gov | |

| 1-methyl-3-phenylpyrrole | MAO-B | 118 µM nih.gov | |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 0.896 µM nih.gov | 3.23 µM nih.gov |

β-secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. nih.govfrontiersin.org Inhibition of BACE-1 is therefore a major therapeutic target for the treatment of this neurodegenerative disorder. rsc.org

While direct studies on this compound are limited, research on related structures provides insights. BACE-1 inhibitors are broadly categorized as peptidomimetic and non-peptidomimetic. nih.gov The development of small-molecule inhibitors that can cross the blood-brain barrier is a significant focus. nih.gov

For example, hydroxyethylamine-based inhibitors have shown promise. Compound GSK188909, an orally bioavailable β-secretase inhibitor, demonstrated the ability to lower brain Aβ levels in transgenic mice. nih.gov This compound has an IC₅₀ of 4 nM and exhibits good selectivity over BACE-2 and other proteases. nih.gov Further optimization led to the discovery of another compound with good potency in a cell-based assay (IC₅₀ = 19 nM). nih.gov

The development of effective BACE-1 inhibitors has faced challenges, but the potential therapeutic benefit continues to drive research in this area. nih.govfrontiersin.org

Table 2: β-Secretase (BACE-1) Inhibition Data

| Compound | Target | IC₅₀ |

|---|---|---|

| GSK188909 | BACE-1 | 4 nM nih.gov |

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. bjournal.org COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in inflammation. bjournal.org Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). bjournal.org

Studies have been conducted on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives for their COX inhibitory activity. nih.gov One of the most active compounds to inhibit COX-2 was 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione. nih.gov

In a different study, hydroalcoholic extracts of four Asteraceae species were shown to inhibit both COX-1 and COX-2 with IC₅₀ values ranging from 2.0 to 16.7 µg/mL. bjournal.org For comparison, the IC₅₀ values for the standard drug indomethacin (B1671933) were 0.11 and 0.78 µM for COX-1 and COX-2, respectively. bjournal.org

Table 3: Cyclooxygenase (COX) Inhibition Data

| Compound/Extract | Target | IC₅₀ |

|---|---|---|

| Asteraceae Species Extracts | COX-1 & COX-2 | 2.0 - 16.7 µg/mL bjournal.org |

| Indomethacin | COX-1 | 0.11 µM bjournal.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in various physiological and pathological processes, and certain isoforms, such as CA IX and XII, are associated with tumors. nih.govdrugbank.com

Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been investigated as inhibitors of four human carbonic anhydrase isoforms. nih.gov These compounds generally act as nanomolar inhibitors of the target tumor-associated isoforms hCA IX and XII, while showing low or no inhibitory activity towards the off-target cytosolic isoforms hCA I and II. nih.gov

For example, a series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides with various substituents were synthesized and evaluated. nih.gov With one exception, these compounds were potent inhibitors of hCA IX and XII. nih.gov

Table 4: Carbonic Anhydrase (CA) Inhibition Data

| Compound Class | Target | Inhibition |

|---|---|---|

| 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide derivatives | hCA IX & hCA XII | Nanomolar range nih.gov |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of more potent and selective inhibitors.

For carbonic anhydrase inhibitors, SAR studies on [4-(aminosulfonyl)phenyl]ethyl-1H-pyrazole carboxamides revealed that the presence of 2-OH and 3,5-dimethyl substitution on the phenyl ring is important for hCA I inhibitory activity. nih.gov In the case of [4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamides, a 2-OH, 4-Me substitution on the phenyl ring played a positive role. nih.gov For N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, a 3-methylphenyl substituent was most favorable for hCA II inhibition, while a 3-chlorophenyl group had a negative effect. nih.gov

In the context of 4-aminoquinoline-based compounds, SAR studies have shown that an electron-withdrawing group at the 7-position of the quinoline (B57606) ring is essential for high antimalarial potency. youtube.com Furthermore, the nature of the side chain at the 4-amino position significantly influences activity. youtube.comnih.gov

For 4-azabenzoxazole analogues as H3 antagonists, the introduction of substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position of the core structure resulted in compounds with good antagonist activity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the binding interactions between a ligand and its target enzyme at the molecular level.

In the study of 5-hydroxy-2-methyl-chroman-4-one (HMC) as a MAO-B inhibitor, docking simulations showed a higher binding affinity for MAO-B (-7.3 kcal/mol) compared to MAO-A (-6.1 kcal/mol). nih.gov The simulation predicted a hydrogen bond interaction between HMC and the Cys172 residue of MAO-B, which was absent in the interaction with MAO-A, providing a structural basis for its selectivity. nih.gov

For COX inhibitors, docking studies of 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione with COX-2 revealed hydrogen bonds with Arg120 and Tyr355, along with several hydrophobic interactions that stabilize the complex. nih.gov

Molecular docking has also been employed in the study of other hydrazone derivatives, such as (E)-4-Amino-N'-(1-phenylethylidene)benzohydrazide, to understand their potential as antibacterial agents by examining their binding to target proteins. researchgate.net

Benzohydrazides, a class of organic compounds, are recognized for a wide array of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov Derivatives of this core structure are a subject of ongoing research to discover and develop new therapeutic agents.

Antioxidant Potential

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. nih.gov Benzohydrazide (B10538) derivatives have been evaluated for their ability to act as antioxidants. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method used to measure the free radical scavenging capacity of a compound. mdpi.comnih.gov The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically. nih.govmdpi.com

Studies on 4-hydroxybenzohydrazide derivatives have demonstrated moderate radical-scavenging activity in DPPH and ABTS assays. pensoft.net The antioxidant strength of these compounds is influenced by their chemical structure. For example, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, can increase the stability of the resulting phenoxy radical, leading to a stronger DPPH scavenging effect. longdom.org Conversely, electron-withdrawing groups tend to result in weaker scavenging activity. longdom.org

Table 2: Antioxidant Activity of Selected Hydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Assay | Finding | Structural Influence | Source |

|---|---|---|---|---|

| 4-Hydroxybenzohydrazide Derivatives | DPPH, ABTS | Moderate radical-scavenging activity | - | pensoft.net |

| Imidazo[1,5-b] nih.govnih.govpensoft.nettriazin-2(8H)-one Derivatives | DPPH | IC₅₀ value smaller than ascorbic acid | Presence of electron-donating groups (hydroxyl, methoxy) enhances activity | longdom.org |

| Imidazo[1,5-b] nih.govnih.govpensoft.nettriazin-2(8H)-one Derivatives | DPPH | Weaker scavenging effect | Presence of electron-withdrawing groups (nitro, fluoro) reduces activity | longdom.org |

Correlation with Electronic Properties from Computational Studies

Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating the link between the electronic properties of hydrazide derivatives and their biological activities. For a series of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, QSAR analysis has highlighted the significance of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in defining their antimicrobial activity. nih.gov A lower LUMO energy is generally associated with a greater ability of a molecule to accept electrons, which can be a critical factor in its interaction with biological targets. nih.gov

While direct computational studies focusing solely on the electronic properties of this compound and their correlation with anticancer activity are not extensively documented in the reviewed literature, the research on related benzohydrazide structures provides a foundational understanding. These studies suggest that electronic descriptors are key determinants of the biological efficacy of this class of compounds. The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), play a crucial role in how these molecules interact with biological receptors, including enzymes and DNA.

Anticancer Research

The anticancer potential of benzohydrazide derivatives has been a subject of significant research interest. These compounds, characterized by the -CONHNH- pharmacophore, have been explored for their ability to inhibit the growth of various cancer cells.

In Vitro Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, studies on closely related 4-methylbenzamide (B193301) and other benzohydrazide derivatives have demonstrated notable antiproliferative effects against a range of human cancer cell lines.

For instance, a series of novel 4-methylbenzamide derivatives containing 2,6-substituted purines were evaluated for their in vitro antiproliferative activities. Two compounds from this series, featuring two chlorine atoms at the C-2 and C-6 positions of the purine (B94841) ring, exhibited high activity against all tested cell lines, with results comparable to the standard drug sorafenib. nih.gov The highest activity for these compounds was observed against the leukemic cell lines K562 and HL-60. nih.gov

Below is a data table summarizing the half-maximal inhibitory concentration (IC50) values for selected 4-methylbenzamide derivatives against various human cancer cell lines.

| Compound | K562 (Leukemia) | HL-60 (Leukemia) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A-549 (Lung Cancer) | OKP-GS (Renal Carcinoma) |

|---|---|---|---|---|---|---|---|

| Compound 7 | 2.27 µM | 1.42 µM | 14.23 µM | 15.43 µM | 9.16 µM | 12.95 µM | 4.56 µM |

| Compound 10 | 2.53 µM | 1.52 µM | 17.96 µM | 20.31 µM | 14.87 µM | 15.53 µM | 24.77 µM |

| Sorafenib (Reference) | 2.90 µM | - | 13.67 µM | 6.82 µM | 8.40 µM | 6.01 µM | 13.61 µM |

Data sourced from a study on 4-methylbenzamide derivatives containing 2,6-substituted purines. nih.gov

Cellular and Molecular Mechanism of Action Studies (e.g., specific targets, pathways)

The mechanisms through which benzohydrazide derivatives exert their anticancer effects are multifaceted and can involve the induction of apoptosis and cell cycle arrest.

A study on a novel 4-methylbenzoylhydrazide platinum(II) complex revealed significant antitumor activity. This complex was found to effectively bind to DNA, suggesting that interaction with genetic material is a potential mechanism of action. nih.gov In human breast cancer (MCF-7) cells, the complex induced a substantial level of apoptosis. nih.gov Furthermore, it caused cell cycle arrest at the G2 phase, with the proportion of cells in this phase reaching as high as 49.47%. nih.gov This indicates that the compound inhibits cell proliferation by preventing cells from entering mitosis.

Research into other related hydrazone derivatives has also shed light on potential molecular targets. For example, some pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered with hydrazide-hydrazones have been shown to target the epidermal growth factor receptor (EGFR) and stabilize G-quadruplex DNA structures in oncogene promoters like KRAS. nih.gov The inhibition of EGFR, a key player in cell signaling pathways that govern proliferation and survival, and the stabilization of G-quadruplex DNA, which can downregulate oncogene expression, are both viable anticancer strategies. nih.gov

These findings suggest that the anticancer activity of this compound and its derivatives may be mediated through a combination of DNA interaction, induction of apoptosis, and cell cycle perturbation, potentially involving key targets like EGFR and other cellular pathways.

Advanced Applications in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

Benzohydrazides are recognized as highly versatile building blocks in organic synthesis, primarily due to the reactive hydrazide functional group (-CONHNH-). This group can readily undergo condensation reactions and cyclizations to form a wide variety of heterocyclic compounds. nih.gov The compound 4-methyl-N'-phenylbenzohydrazide serves as a key precursor for the synthesis of more complex molecular architectures.

The most common reaction of hydrazides is the condensation with aldehydes and ketones to form N-acylhydrazones, which are a type of Schiff base. researchgate.net These reactions, often catalyzed by a small amount of acid, proceed with high yields. nih.govnih.gov The resulting N'-benzylidene-4-methylbenzohydrazide derivatives are themselves stable intermediates for further synthetic transformations.

The hydrazide functionality is a cornerstone for building various five- and six-membered heterocyclic rings that are prevalent in pharmacologically active compounds. Depending on the reaction partner, this compound can be used to synthesize derivatives of:

Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. Pyrazole derivatives are known for their significant potential as corrosion inhibitors and their applications in medicinal chemistry. nih.govekb.eg

1,2,3-Triazoles: These can be synthesized using multi-step reactions where the benzohydrazide (B10538) moiety acts as a key structural component. nih.gov

Oxadiazoles and Thiadiazoles: Cyclization reactions using reagents like carbon disulfide or phosgene (B1210022) can convert the hydrazide group into 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings.

Fused Heterocyclic Systems: Research has shown that complex polycyclic systems, such as tetraazafluoranthenones, can be synthesized using phenyl-substituted hydrazide intermediates, demonstrating their role in constructing intricate molecular frameworks. mdpi.com

The general utility of benzohydrazides as synthetic intermediates is summarized in the table below, indicating the types of heterocyclic systems that are accessible from these precursors.

| Precursor | Reagent Type | Resulting Heterocyclic System |

| Benzohydrazide | Aldehydes / Ketones | N-Acylhydrazone (Schiff Base) |

| Benzohydrazide | 1,3-Dicarbonyl Compounds | Pyrazole Derivatives |

| Benzohydrazide | Multi-step reaction with azides | 1,2,3-Triazole Derivatives |

| Benzohydrazide | Carbon Disulfide / Phosgene | Thiadiazole / Oxadiazole Derivatives |

Reagent in Catalytic Reactions

While direct studies featuring this compound as a reagent in catalytic reactions are not prominent, the reactivity of closely related hydrazone derivatives provides insight into its potential roles. Derivatives of hydrazides, particularly N-tosylhydrazones, have been employed as versatile reagents in modern catalytic processes, such as those involving N-Heterocyclic Carbenes (NHCs). nih.gov

In one such protocol, N-tosyl hydrazones react with phthalaldehyde derivatives in an NHC-catalyzed reaction to form phthalidyl sulfonohydrazones. This process involves the formation of a new carbon-nitrogen bond through an oxidative pathway. nih.gov The reaction proceeds under mild, open-air conditions and demonstrates broad functional group tolerance and high yields. The general mechanism involves the NHC catalyst activating the aldehyde, which then reacts with the hydrazone substrate. nih.gov This highlights a potential application for derivatives of this compound, where the hydrazone formed from it could act as a key reactant in a catalytic cycle to generate complex molecules.

Exploration in Materials Science (e.g., Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are frequently investigated as corrosion inhibitors for metals in aggressive acidic or saline environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

Direct research on this compound for corrosion inhibition is not widely published, but a study on its close structural analogue, N'-phenylbenzohydrazide , has demonstrated significant efficacy. This compound and its metal complexes were tested as corrosion inhibitors for mild steel in oilfield-produced water. researchgate.net The study, utilizing electrochemical polarization and impedance spectroscopy, found that N'-phenylbenzohydrazide and its complexes act as effective anodic-type inhibitors. researchgate.net The inhibition efficiency increased with the concentration of the inhibitor.

The presence of the 4-methyl group on the benzoyl ring of this compound is expected to enhance its inhibitive properties compared to the unsubstituted analogue. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring and the carbonyl oxygen. This enhanced electron density can lead to stronger adsorption onto the vacant d-orbitals of iron on the steel surface. Furthermore, the methyl group increases the molecule's size and hydrophobicity, which can improve surface coverage and the stability of the protective film.

The table below shows the corrosion inhibition efficiency of the analogue N'-phenylbenzohydrazide (NPB) and its copper complex, illustrating the potential of this class of compounds in materials protection.

| Inhibitor | Concentration | Inhibition Efficiency (%) |